molecular formula C8H5BrN2O2 B1457418 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363383-09-8

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B1457418
CAS No.: 1363383-09-8
M. Wt: 241.04 g/mol
InChI Key: QZLGYHSVPBZFIP-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by a fused ring system consisting of a pyrazole and a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position. It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability .

Preparation Methods

The synthesis of 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid involves several steps. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction typically occurs under microwave irradiation, which enhances the efficiency and yield of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-5-4-6(8(12)13)10-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLGYHSVPBZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225207
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-09-8
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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